2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
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Overview
Description
2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties . This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The resulting product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to yield the corresponding acetamides . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include ethanol, DMF, triethylamine, and sodium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of nucleic acids, leading to its observed biological effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[(4-AMINO-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE include other pyrimidine derivatives, such as:
6-Methyl-2-thiouracil: Used in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: A precursor in the synthesis of the target compound.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: Exhibits similar biological activities and is used in similar applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N4O3S/c14-13(15,16)23-8-3-1-7(2-4-8)18-11(22)6-24-12-19-9(17)5-10(21)20-12/h1-5H,6H2,(H,18,22)(H3,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCJJCGZXLGMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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